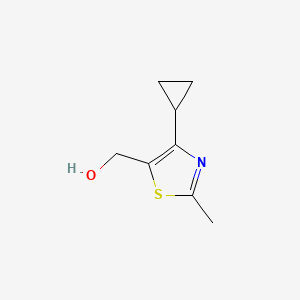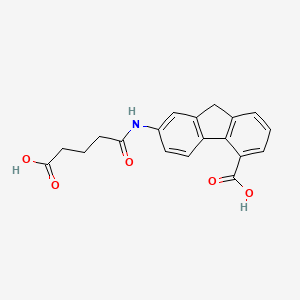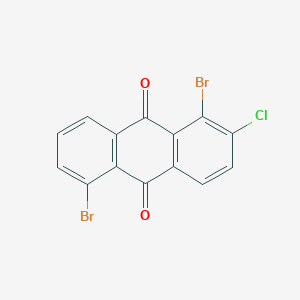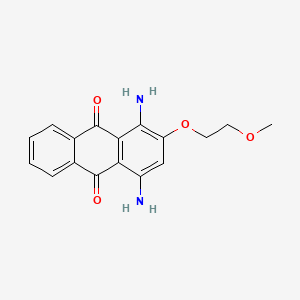
1,4-Diamino-2-(2-methoxyethoxy)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2-(2-methoxyethoxy)anthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diamino-2-(2-methoxyethoxy)anthraquinone can be synthesized through a multi-step process involving the introduction of amino and methoxyethoxy groups to the anthraquinone core. The synthesis typically starts with the nitration of anthraquinone, followed by reduction to introduce amino groups. The methoxyethoxy groups are then introduced through etherification reactions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-2-(2-methoxyethoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.
Substitution: The amino and methoxyethoxy groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2-(2-methoxyethoxy)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of 1,4-Diamino-2-(2-methoxyethoxy)anthraquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in redox flow batteries and other electrochemical applications. Its molecular targets include various enzymes and proteins that participate in redox reactions, and it can modulate their activity by altering their oxidation states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminoanthraquinone: Similar in structure but lacks the methoxyethoxy groups, making it less soluble in certain solvents.
2,6-Diaminoanthraquinone: Another derivative with amino groups at different positions, affecting its chemical reactivity and applications.
Uniqueness
1,4-Diamino-2-(2-methoxyethoxy)anthraquinone is unique due to the presence of methoxyethoxy groups, which enhance its solubility and make it more versatile in various applications. This structural modification allows it to be used in nonaqueous redox flow batteries, providing higher energy densities and better performance compared to its analogs .
Eigenschaften
CAS-Nummer |
33304-48-2 |
|---|---|
Molekularformel |
C17H16N2O4 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
1,4-diamino-2-(2-methoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O4/c1-22-6-7-23-12-8-11(18)13-14(15(12)19)17(21)10-5-3-2-4-9(10)16(13)20/h2-5,8H,6-7,18-19H2,1H3 |
InChI-Schlüssel |
SSIWUKJNWMCECS-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C2=C(C(=C1)N)C(=O)C3=CC=CC=C3C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloro-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13134560.png)
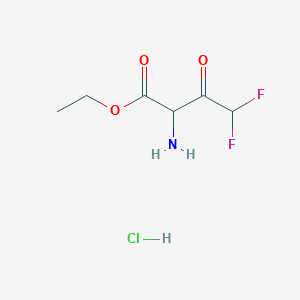
![9-Octadecenoicacid(9Z)-,phosphinicobis[oxy(2-hydroxy-3,1-propanediyl)]ester,monoammoniumsalt,stereoisomer](/img/structure/B13134570.png)

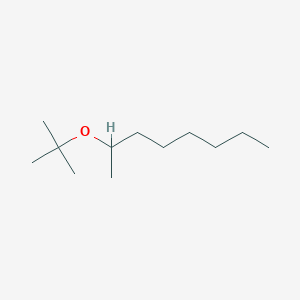
![2,3-bis[(7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13134586.png)
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
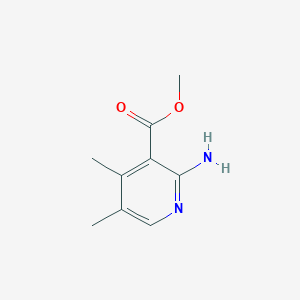

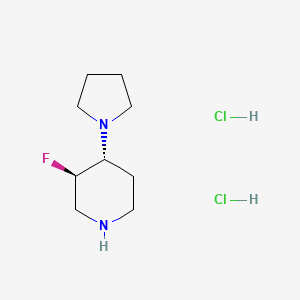
![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
